2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused tricyclic core structure. The chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine backbone is substituted at position 2 with a chlorine atom, position 7 with a pyridin-3-yl group, and position 6 with an o-tolyl (2-methylphenyl) moiety.
Properties
IUPAC Name |
4-chloro-9-(2-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c1-13-5-2-3-7-16(13)22-19-20(17-11-15(24)8-9-18(17)31-22)26-23-27-28-29-30(23)21(19)14-6-4-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCOIGMGUAOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, focusing on its anticancer and antimicrobial activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic frameworks. The synthesis pathway often includes the formation of the chromeno and tetrazolo moieties through cyclization reactions involving pyridine derivatives. Spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Key Steps |
|---|---|---|
| Method A | 72% | Cyclization of pyridine with chromone derivative |
| Method B | 82% | Use of triethylamine in ethanol for reaction neutralization |
Anticancer Properties
Recent studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines. One study reported an IC50 value indicating effective inhibition of cancer cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The observed antimicrobial activity is attributed to the presence of the tetrazole ring, which enhances interaction with microbial enzymes.
Table 2: Biological Activity Overview
| Activity Type | Test Organisms | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | HeLa, MCF-7 | 15 μM (HeLa), 20 μM (MCF-7) |
| Antimicrobial | E. coli, S. aureus | 10 μg/mL (E. coli), 5 μg/mL (S. aureus) |
Case Studies
- Anticancer Study : A detailed investigation into the anticancer effects was conducted using human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Study : Another study focused on the compound's efficacy against multidrug-resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
The proposed mechanisms for the biological activities include:
- Anticancer : Induction of apoptosis through mitochondrial pathway activation and inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.
Comparison with Similar Compounds
Structural Comparison with Chromeno-Pyrimidine Derivatives
The target compound shares structural similarities with chromeno-pyrimidine derivatives, differing in substituents and fused heterocycles. Key examples include:
Table 1: Chromeno-Pyrimidine Derivatives Comparison
Key Observations :
- Core Variations: The target compound’s chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core differs from the [2,3-d] chromeno-pyrimidine in compound 7a , altering ring fusion geometry.
- Substituent Effects : The o-tolyl group (2-methylphenyl) at position 6 may confer steric bulk compared to methoxy or fluoro substituents in and , influencing solubility and receptor interactions.
Comparison with Pyrazolo- and Imidazo-Pyrimidine Derivatives
Pyrazolo-pyrimidines (e.g., dihydropyrazolo[1,5-a]pyrimidines in ) and imidazo-pyrimidines (e.g., ) share a pyrimidine backbone but differ in fused heterocycles:
Table 2: Pyrazolo/Imidazo-Pyrimidine Derivatives
Physical and Spectral Properties
Limited data exist for the target compound, but comparisons with analogs suggest:
- Melting Points: Chromeno-triazolo-pyrimidines (e.g., ) likely exhibit higher melting points than pyrazolo derivatives due to increased rigidity.
- Spectral Signatures : IR and NMR spectra (as in ) would reveal characteristic peaks for chloro, pyridinyl, and aryl groups, aiding structural confirmation.
Q & A
Q. What role do the chloro and pyridinyl substituents play in the compound’s reactivity?
- Methodological Answer : The chloro group enhances electrophilic aromatic substitution reactivity, facilitating further functionalization. The pyridinyl moiety participates in π-π stacking with biological targets, as evidenced by crystallographic data showing interactions with DHODH’s flavin cofactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
